molecular formula C5H7Cl3O2 B14153331 5,5,5-Trichloropentanoic acid CAS No. 4236-43-5

5,5,5-Trichloropentanoic acid

Cat. No.: B14153331
CAS No.: 4236-43-5
M. Wt: 205.46 g/mol
InChI Key: FSXCYDFJXMGRDJ-UHFFFAOYSA-N
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Description

5,5,5-Trichloropentanoic acid is an organochlorine compound characterized by the presence of three chlorine atoms attached to the fifth carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trichloropentanoic acid typically involves the chlorination of pentanoic acid derivatives. One common method is the direct chlorination of pentanoic acid using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where pentanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the trichlorinated compound to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with higher oxidation states, while reduction may produce partially or fully dechlorinated compounds.

Scientific Research Applications

5,5,5-Trichloropentanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trichloromethyl groups into molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5,5-Trichloropentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potent inhibitor in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentanoic acid: A related compound with a single chlorine atom on the fifth carbon.

    5,5-Dichloropentanoic acid: Contains two chlorine atoms on the fifth carbon.

    Pentanoic acid: The parent compound without any chlorine substitution.

Uniqueness

5,5,5-Trichloropentanoic acid is unique due to the presence of three chlorine atoms, which significantly alters its chemical reactivity and biological activity compared to its less chlorinated analogs. This high degree of chlorination enhances its ability to participate in various chemical reactions and increases its potency as a metabolic inhibitor.

Properties

CAS No.

4236-43-5

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

5,5,5-trichloropentanoic acid

InChI

InChI=1S/C5H7Cl3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10)

InChI Key

FSXCYDFJXMGRDJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CC(Cl)(Cl)Cl

Origin of Product

United States

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